Becocalcidiol

Descripción general

Descripción

Becocalcidiol es un análogo de vitamina D novedoso que ha sido investigado por sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de la psoriasis. Es conocido por su capacidad para modular la proliferación y diferenciación de los queratinocitos, que son el tipo de célula predominante en la epidermis .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de becocalcidiol implica múltiples pasos, comenzando desde un precursor adecuado como el ergocalciferol o el colecalciferol. El proceso generalmente incluye hidroxilación y modificaciones químicas posteriores para lograr la estructura deseada. Las condiciones de reacción específicas, como la temperatura, el pH y el uso de catalizadores, se optimizan para garantizar un alto rendimiento y pureza .

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso se controla cuidadosamente para mantener la consistencia y la calidad. Se emplean técnicas avanzadas como la cromatografía y la cristalización para purificar el producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

Becocalcidiol experimenta varias reacciones químicas, que incluyen:

Oxidación: Conversión de grupos hidroxilo a cetonas o aldehídos.

Reducción: Reducción de grupos carbonilo a grupos hidroxilo.

Sustitución: Reemplazo de grupos funcionales con otros sustituyentes.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Las condiciones de reacción, como la temperatura, el solvente y el pH, se controlan cuidadosamente para lograr los resultados deseados .

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las modificaciones específicas realizadas en la molécula de this compound. Estos productos son a menudo intermediarios en la síntesis de derivados más complejos o agentes terapéuticos finales .

Aplicaciones Científicas De Investigación

Becocalcidiol is a vitamin D analogue being investigated for potential therapeutic applications, particularly in treating psoriasis. It can modulate the proliferation and differentiation of keratinocytes, which are the predominant cell type in the epidermis. this compound interacts with the vitamin D receptor, a nuclear receptor that regulates gene expression. Upon binding, the compound modulates the transcription of genes involved in cell proliferation, differentiation, and immune response, leading to antiproliferative activity for keratinocytes and stimulation of epidermal cell differentiation, benefitting psoriasis treatment.

Scientific Research Applications

This compound has uses spanning across chemistry, biology, medicine, and industry:

- Chemistry It serves as a model compound for studying vitamin D analogues.

- Biology this compound is studied for its effects on cellular processes like proliferation and differentiation.

- Medicine It is explored as a treatment for psoriasis and other skin disorders due to its ability to modulate keratinocyte activity.

- Industry this compound has potential applications in developing new therapeutic agents and skincare products.

Clinical Trials and Efficacy

Clinical trials have evaluated the efficacy and safety of this compound ointment in treating plaque-type psoriasis . One study involved 185 subjects with chronic plaque-type psoriasis affecting 2-10% of their body surface area. The participants underwent a multicenter, double-blind, parallel-group, vehicle-controlled, randomized controlled trial. They were given topical applications of either a placebo, this compound 75 microg g(-1) once daily (low dose), or this compound twice daily (high dose) for 8 weeks .

Efficacy was measured using the Physician's Static Global Assessment of Overall Lesion Severity (PGA) score, Psoriasis Symptom Severity (PSS) score, adverse events, and laboratory assessments . The results showed that high-dose this compound was statistically superior to the vehicle. 26% of subjects achieved a PGA score of clear or almost clear . Greater improvement in PSS score was seen with high-dose this compound than with the vehicle, but this result did not quite achieve statistical significance . The therapy was safe and well-tolerated across all groups, with fewer subjects experiencing irritation compared to studies using calcipotriol .

Safety and Tolerability

Mecanismo De Acción

El mecanismo de acción del becocalcidiol implica su interacción con el receptor de vitamina D, un receptor nuclear que regula la expresión genética. Al unirse al receptor, el this compound modula la transcripción de genes involucrados en la proliferación celular, diferenciación y respuesta inmune. Esto conduce a la actividad antiproliferativa para los queratinocitos y la estimulación de la diferenciación de las células epidérmicas, lo que es beneficioso en el tratamiento de la psoriasis .

Comparación Con Compuestos Similares

Compuestos Similares

Calcitriol: Otro análogo de vitamina D utilizado en el tratamiento de la psoriasis.

Calcipotriol: Un derivado sintético de calcitriol con aplicaciones terapéuticas similares.

Tacalcitol: Un análogo de vitamina D utilizado por sus efectos antiproliferativos en los queratinocitos.

Unicidad del Becocalcidiol

This compound es único en su capacidad para proporcionar beneficios terapéuticos sin causar hipercalcemia, un efecto secundario común asociado con otros análogos de vitamina D. Esto lo convierte en un candidato prometedor para el tratamiento de la psoriasis y otros trastornos de la piel .

Actividad Biológica

Becocalcidiol, also known as 1α-hydroxyvitamin D3, is a synthetic analog of vitamin D that exhibits various biological activities, particularly in the context of skin disorders such as psoriasis. It functions primarily by modulating the immune response and influencing cellular processes such as proliferation, differentiation, and apoptosis.

This compound operates through several mechanisms:

- Cell Cycle Regulation : It induces cell cycle arrest in various cancer cell lines by upregulating cyclin-dependent kinase inhibitors (CDKIs) such as p27^kip1 and p21^WAF1/CIP1. This action can lead to inhibited proliferation of malignant cells .

- Differentiation Promotion : The compound promotes differentiation in certain cell types. For instance, it has been shown to stimulate the maturation of myeloid leukemia cells into macrophages and enhance epithelial differentiation in keratinocytes .

- Apoptosis Induction : this compound increases the expression of pro-apoptotic factors like BAX while decreasing anti-apoptotic proteins such as BCL2, thereby promoting apoptosis in cancerous cells .

- Immune Modulation : It enhances the expression of antimicrobial peptides (AMPs) such as cathelicidin and β-defensin 2 in various immune cells, contributing to the innate immune response against pathogens .

Clinical Efficacy in Psoriasis

This compound has been extensively studied for its efficacy in treating chronic plaque psoriasis. A meta-analysis encompassing 177 studies with over 34,000 participants demonstrated that vitamin D analogs, including this compound, significantly outperform placebo treatments. The standardized mean difference (SMD) for this compound was reported at -0.67, indicating a notable clinical improvement .

Comparative Efficacy

| Treatment Type | Standardized Mean Difference (SMD) | Study Participants |

|---|---|---|

| This compound (twice daily) | -0.67 (95% CI -1.04 to -0.30) | 119 |

| Paricalcitol (once daily) | -1.66 (95% CI -2.66 to -0.67) | 11 |

| Potent Corticosteroids | SMD -0.89 to -1.56 | Multiple studies |

The findings suggest that while potent corticosteroids are effective, combining vitamin D analogs with corticosteroids yields superior results compared to either treatment alone .

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

- Study on Efficacy : A randomized controlled trial involving patients with moderate to severe psoriasis showed significant improvement in skin lesions after treatment with this compound compared to placebo groups. Patients reported improved quality of life and reduced symptoms .

- Long-term Effects : Longitudinal studies indicate sustained benefits from this compound treatment over extended periods, with minimal side effects observed compared to traditional therapies .

Propiedades

Key on ui mechanism of action |

The mechanism of action of becocalcidiol in the treatment of psoriasis is accounted for by an antiproliferative activity for keratinocytes and the stimulation of epidermal cell differentiation. |

|---|---|

Número CAS |

524067-21-8 |

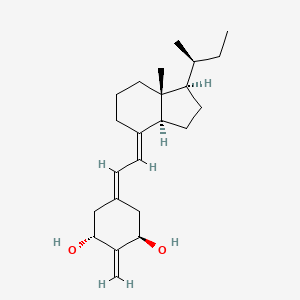

Fórmula molecular |

C23H36O2 |

Peso molecular |

344.5 g/mol |

Nombre IUPAC |

(1R,3R)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2S)-butan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-methylidenecyclohexane-1,3-diol |

InChI |

InChI=1S/C23H36O2/c1-5-15(2)19-10-11-20-18(7-6-12-23(19,20)4)9-8-17-13-21(24)16(3)22(25)14-17/h8-9,15,19-22,24-25H,3,5-7,10-14H2,1-2,4H3/b18-9+/t15-,19+,20-,21+,22+,23+/m0/s1 |

Clave InChI |

QSLUXQQUPXBIHH-YHSKWIAJSA-N |

SMILES |

CCC(C)C1CCC2C1(CCCC2=CC=C3CC(C(=C)C(C3)O)O)C |

SMILES isomérico |

CC[C@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C3C[C@H](C(=C)[C@@H](C3)O)O)C |

SMILES canónico |

CCC(C)C1CCC2C1(CCCC2=CC=C3CC(C(=C)C(C3)O)O)C |

Apariencia |

Solid powder |

Key on ui other cas no. |

524067-21-8 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

QRX-101; DP-006; COL-121; QRX101; DP006; COL121; QRX 101; DP 006; COL 121; Becocalcidiol |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.